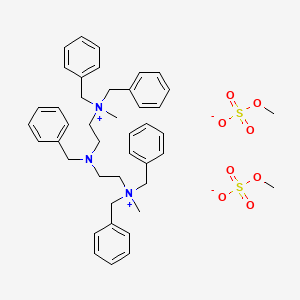

Benzenemethanaminium, N,N'-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate)

Description

This compound belongs to the quaternary ammonium family, characterized by two benzyl (phenylmethyl) groups, an imino-diethylene backbone, and bis(methyl sulfate) counterions. Its structural complexity arises from the integration of aromatic and ammonium moieties, which confer unique physicochemical properties. Key applications likely include surfactant behavior, phase-transfer catalysis, or antimicrobial activity, though specific data for this compound requires extrapolation from structurally related molecules .

Properties

CAS No. |

73038-36-5 |

|---|---|

Molecular Formula |

C41H49N3.2CH3O4S C43H55N3O8S2 |

Molecular Weight |

806.0 g/mol |

IUPAC Name |

dibenzyl-[2-[benzyl-[2-[dibenzyl(methyl)azaniumyl]ethyl]amino]ethyl]-methylazanium;methyl sulfate |

InChI |

InChI=1S/C41H49N3.2CH4O4S/c1-43(33-38-20-10-4-11-21-38,34-39-22-12-5-13-23-39)30-28-42(32-37-18-8-3-9-19-37)29-31-44(2,35-40-24-14-6-15-25-40)36-41-26-16-7-17-27-41;2*1-5-6(2,3)4/h3-27H,28-36H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI Key |

OKZRBRKIYQYGEP-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](CCN(CC[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CC4=CC=CC=C4)CC5=CC=CC=C5.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) typically involves the reaction of benzenemethanamine with N-methyl-N-(phenylmethyl)amine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that benzenemethanaminium derivatives exhibit significant antimicrobial properties. These compounds are effective against various bacterial strains, making them potential candidates for developing new antibiotics. Studies have shown that modifications to the alkyl chain length and substituents can enhance their efficacy against resistant strains.

Drug Delivery Systems

The amphiphilic nature of benzenemethanaminium allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutic agents is essential.

Agricultural Applications

Plant Growth Regulators

Benzenemethanaminium compounds have been investigated as plant growth regulators. They can influence root development and overall plant growth by modulating hormonal pathways. For instance, studies have demonstrated that certain formulations can enhance germination rates and improve stress resistance in crops.

Pesticides

The compound's efficacy as a pesticide has been explored due to its ability to disrupt cellular processes in pests. Field trials have shown promising results in reducing pest populations while maintaining crop yield.

Material Science Applications

Surface Modification Agents

In material science, benzenemethanaminium is used as a surface modification agent for polymers. Its quaternary ammonium structure imparts antimicrobial properties to surfaces, making it valuable in medical devices and packaging materials to prevent microbial contamination.

Conductive Polymers

Research has also focused on incorporating benzenemethanaminium into conductive polymer matrices. These composites exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic vs.

- Counterion Effects : Bis(methyl sulfate) counterions likely increase water solubility compared to chloride or hydroxide analogs, making it suitable for aqueous formulations .

- Backbone Flexibility: The imino-diethylene linkage may confer conformational flexibility, enabling interactions with diverse substrates, unlike rigid aromatic cores in anthracene-based derivatives (e.g., CAS 72214-26-7) .

Research Findings and Data

Physicochemical Properties (Estimated)

*Estimated based on structural analogs.

Key Differentiators

- The target compound’s dual sulfate groups and aromatic substituents distinguish it from simpler quaternary ammonium salts, enabling applications in specialized formulations requiring both solubility and lipid interaction .

- Compared to N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide , the target lacks amide linkages but gains surfactant functionality due to its ionic nature.

Biological Activity

Benzenemethanaminium, N,N'-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) is a quaternary ammonium compound with notable applications in various fields including pharmaceuticals and industrial processes. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by its complex structure involving multiple functional groups which contribute to its biological activity. It is a quaternary ammonium salt, which typically exhibits surfactant properties due to its amphiphilic nature.

Toxicity Studies

Research conducted by the National Toxicology Program (NTP) highlights the toxicological profile of similar quaternary ammonium compounds. For instance, benzyltrimethylammonium chloride, a structurally related compound, was administered to rats and mice to evaluate its effects over 16 days and 13 weeks. Key findings include:

- Mortality and Clinical Signs : Significant mortality was observed at higher doses (125 mg/kg and above), with clinical signs such as abnormal breathing and lethargy noted in affected animals .

- Hematological Effects : Increases in liver weight were observed in female mice at certain doses, indicating potential hepatotoxicity .

- Genetic Toxicology : The compound did not exhibit mutagenic properties in bacterial assays but did increase the frequency of micronucleated erythrocytes in treated mice .

Pharmacological Effects

The pharmacological implications of benzenemethanaminium derivatives are significant. Quaternary ammonium compounds are often studied for their antimicrobial properties. Research indicates that these compounds can disrupt microbial membranes, leading to cell death.

- Antimicrobial Activity : Studies have shown that similar compounds possess broad-spectrum antimicrobial activity against various bacteria and fungi, suggesting potential use in disinfectants and antiseptics .

Case Studies

Several case studies have been documented regarding the application of quaternary ammonium compounds in medical and industrial settings:

- Disinfectant Formulations : Quaternary ammonium compounds are frequently used in hospital disinfectants due to their effectiveness against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).

- Pharmaceutical Applications : Research has explored the use of these compounds as drug delivery systems due to their ability to enhance solubility and permeability of drugs across biological membranes.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.